molecular formula C16H19NO2 B8090561 PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]-

PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]-

Cat. No.: B8090561
M. Wt: 257.33 g/mol
InChI Key: MJDOFSUSDKUIOZ-UHFFFAOYSA-N
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Description

PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

PropanaMide, N-[2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]- is a compound that has garnered attention for its potential biological activities. This article reviews the current knowledge on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound is characterized by a propanamide backbone linked to a substituted indeno-furan moiety. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of propanamides exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising antibacterial and antifungal activities. A notable study synthesized various substituted propanamides and evaluated their effectiveness against common pathogens using methods such as the cup plate method for antibacterial activity and the housefly worm method for anthelmintic activity. The results demonstrated that certain derivatives exhibited higher activity than standard drugs like albendazole .

CompoundAntibacterial Activity (MIC mg/mL)Antifungal Activity (MIC mg/mL)
Compound A6.72 (E. coli)6.63 (S. aureus)
Compound B6.67 (E. coli)6.45 (Candida albicans)

Anticancer Activity

Recent studies have focused on the anticancer potential of propanamide derivatives. One study synthesized a series of propanamide derivatives bearing oxadiazole rings and tested their anticancer activity in vitro against various cancer cell lines. The results indicated that several compounds exhibited low IC50 values, suggesting potent anticancer effects . For example:

CompoundIC50 Value (µM)Cancer Type
Compound 120.12 ± 6.20Breast Cancer
Compound 210.84 ± 4.20Lung Cancer
Compound 324.57 ± 1.62Prostate Cancer

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, propanamide derivatives have also shown anti-inflammatory effects. A study demonstrated that certain compounds could inhibit carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .

Case Studies

  • Antiplasmodial Activity : A derivative of propanamide was evaluated for its antiplasmodial activity against Plasmodium falciparum. The compound exhibited nanomolar inhibition against both chloroquine-sensitive and multidrug-resistant strains, highlighting its potential as an antimalarial agent .
  • Selective Androgen Receptor Degraders (SARDs) : Certain propanamide derivatives have been characterized as SARDs with significant inhibitory effects on androgen receptor signaling in prostate cancer models. These compounds not only inhibited tumor growth but also demonstrated efficacy against enzalutamide-resistant cancer cells .

Properties

IUPAC Name

N-[2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-7H,2-4,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDOFSUSDKUIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC=C1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.